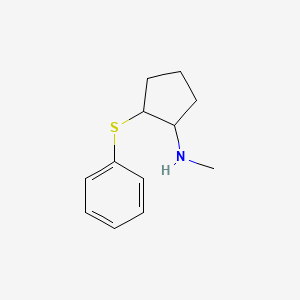![molecular formula C18H19ClO B12582806 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene CAS No. 643062-86-6](/img/structure/B12582806.png)
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a chloro group, a methoxyphenyl group, and a propyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a chloroalkene reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which 1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazole: Known for its potent biological activities, including antimicrobial and anticancer properties.
4-Methoxyphenyl isocyanate: Used in the synthesis of urea derivatives and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
643062-86-6 |
|---|---|
Molecular Formula |
C18H19ClO |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
1-[2-chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene |
InChI |
InChI=1S/C18H19ClO/c1-3-4-14-5-7-15(8-6-14)13-18(19)16-9-11-17(20-2)12-10-16/h5-13H,3-4H2,1-2H3 |
InChI Key |
ORDFTZYSQDVDNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


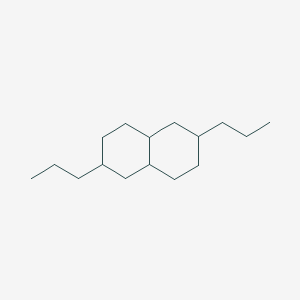
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)
![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)

![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)
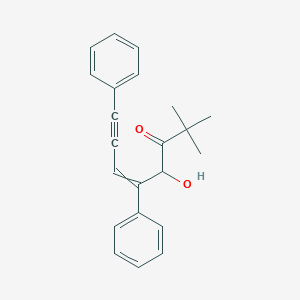
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
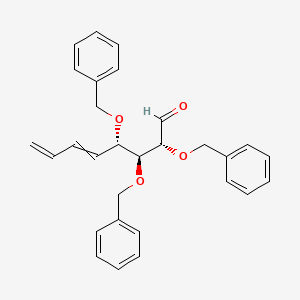
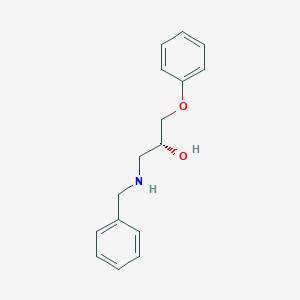
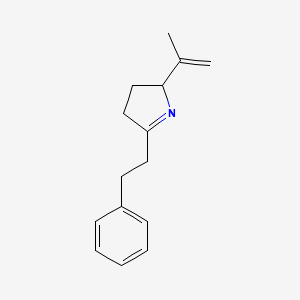
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
